Methyl N-trifluoroacetyldaunosaminide
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Overview
Description
Methyl N-trifluoroacetyldaunosaminide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a derivative of the natural product daunomycin, which is known for its potent anti-tumor properties. Methyl N-trifluoroacetyldaunosaminide has been shown to have similar properties, making it a promising candidate for the development of new anti-cancer drugs.
Scientific Research Applications
Use as a Nitrification Inhibitor in Environmental Science
Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
“Methyl N-trifluoroacetyldaunosaminide” is used as a nitrification inhibitor (NI). NIs are considered an effective strategy for reducing nitrification rate and related environmental nitrogen (N) loss .
Methods of Application
In the study, an aerobic 15 N microcosmic incubation experiment was conducted to compare the effects of a biological NI (methyl 3- (4-hydroxyphenyl) propionate, MHPP) with three chemical NIs . The mechanisms of chemical and biological NIs inhibiting n_gross can be partly attributed to changes in the abundance and community of ammonia oxidizers .
Results or Outcomes
The results showed that DMPP significantly inhibited m_gross rate ( P < 0.05), whereas DCD, nitrapyrin, and MHPP only numerically inhibited it . Gross N nitrification ( n_gross) rates were inhibited by 9.48% in the DCD treatment to 51.5% in the nitrapyrin treatment .
properties
IUPAC Name |
2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZHBFJQGCCEPR-GOXNJFHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783627 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.